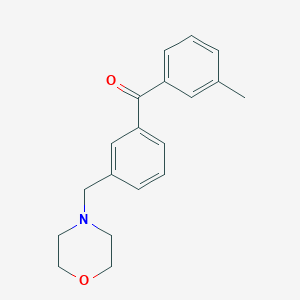

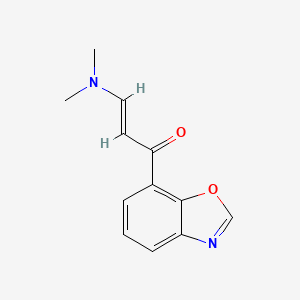

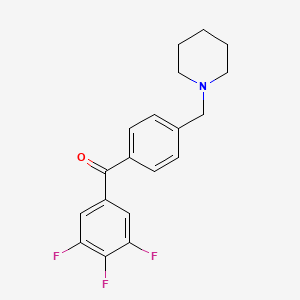

(2E)-1-(1,3-benzoxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(1,3-benzoxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as BODIPY, is a synthetic fluorescent dye molecule used for a variety of applications in scientific research. It is a member of the family of organic compounds called benzoxazoles, which are characterized by having a benzene ring with a nitrogen atom attached to it. BODIPY has been used in a variety of scientific applications, including fluorescence imaging, fluorescence resonance energy transfer (FRET) experiments, and as a fluorescent tag for DNA and proteins. The unique properties of BODIPY make it an ideal dye for a variety of scientific applications.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Formation of Thiohydantoin and Thiourea Derivatives : The compound reacts with 1,3-benzoxazole-2(3H)-thione to form 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives through a suggested mechanism involving zwitterionic intermediates (Ametamey & Heimgartner, 1990).

Library Generation through Alkylation and Ring Closure : Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a diverse compound library is created via alkylation and ring closure reactions, leading to the synthesis of pyrazolines, pyridines, benzodiazepines, and other derivatives (Roman, 2013).

Microwave-Mediated Synthesis of Heterocycles : Efficient microwave-assisted synthesis methods are used to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the compound's utility in constructing novel pyrimidine, isoxazole, and pyrazole heterocycles (Darweesh et al., 2016).

Synthesis of 1,4-Dihydropyridine Derivatives : The compound serves as a precursor in synthesizing 1,4-dihydropyridine derivatives, highlighting its application in generating structurally diverse molecules (Stanovnik et al., 2002).

Inhibitor Synthesis for Corrosion Protection : Benzothiazole derivatives, including this compound, have been synthesized and studied for their effectiveness as corrosion inhibitors for steel, demonstrating their potential in industrial applications (Hu et al., 2016).

Optical Applications : The compound's derivatives have been explored as potential imaging agents for amyloid plaque in Alzheimer's Disease research and as components in organic light-emitting diodes (Hausner et al., 2009); (Ko et al., 2001).

Photophysical Properties : Studies on the photophysical behavior of the compound's derivatives in various solvents have been conducted, suggesting their potential application in photophysical probes and optical devices (Moreno Cerezo et al., 2001).

Anticancer Activity : Some derivatives have been evaluated for their anticancer activity, showing potential therapeutic applications in the medical field (Bhat et al., 2022).

Propriétés

IUPAC Name |

(E)-1-(1,3-benzoxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)7-6-11(15)9-4-3-5-10-12(9)16-8-13-10/h3-8H,1-2H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWRYUOWTBLHIN-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C2C(=CC=C1)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C2C(=CC=C1)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

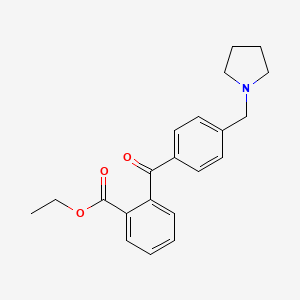

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)